Welcome to the BenchChem Online Store!
molecular formula C20H14N2O B8688778 6-(Isoquinolin-5-yl)naphthalene-1-carboxamide CAS No. 919363-03-4

6-(Isoquinolin-5-yl)naphthalene-1-carboxamide

Cat. No. B8688778
M. Wt: 298.3 g/mol
InChI Key: DSQNIVKTMGHCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08017601B2

Procedure details

6-(isoquinolin-5-yl)-1-naphthoic acid (0.86 mg, 0.29 mmol) was suspended in CH2Cl2 (2 mL) and oxallyl chloride (0.038 mL, 0.4 mmol) was added followed by a drop of DMF. Mixture was stirred at room temperature for 3 h and solvent was evaporated and residue dried under vacuum. The crude acid chloride was dissolved in a solution of NH3 in dioxane and was stirred at room temperature. Solvent was evaporated, a solution of aqueous NaHCO3 was added and the mixture was extracted with CH2Cl2 and then with ethyl acetate. Residue was purified by prep plate (5% MeOH/CH2Cl2) to give the title compound as a solid. MS (ESI pos. ion) m/z: 299. (M+H). Calc'd Exact Mass for C20H14N2O: 298.
Name
6-(isoquinolin-5-yl)-1-naphthoic acid
Quantity
0.86 mg
Type
reactant
Reaction Step One
Quantity
0.038 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[C:6]([C:11]3[CH:12]=[C:13]4[C:18](=[CH:19][CH:20]=3)[C:17]([C:21](O)=[O:22])=[CH:16][CH:15]=[CH:14]4)[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1.[Cl-].C[N:26](C=O)C>C(Cl)Cl>[CH:1]1[C:10]2[C:5](=[C:6]([C:11]3[CH:12]=[C:13]4[C:18](=[CH:19][CH:20]=3)[C:17]([C:21]([NH2:26])=[O:22])=[CH:16][CH:15]=[CH:14]4)[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1

Inputs

Step One
Name
6-(isoquinolin-5-yl)-1-naphthoic acid
Quantity
0.86 mg
Type
reactant
Smiles
C1=NC=CC2=C(C=CC=C12)C=1C=C2C=CC=C(C2=CC1)C(=O)O
Step Two
Name
Quantity
0.038 mL
Type
reactant
Smiles
[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvent was evaporated
CUSTOM
Type
CUSTOM
Details
residue dried under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The crude acid chloride was dissolved in a solution of NH3 in dioxane
STIRRING
Type
STIRRING
Details
was stirred at room temperature
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
ADDITION
Type
ADDITION
Details
a solution of aqueous NaHCO3 was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
Residue was purified by prep plate (5% MeOH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1=NC=CC2=C(C=CC=C12)C=1C=C2C=CC=C(C2=CC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.